molecular formula C21H21BrN2O2 B3054149 2-Bromostrychnine CAS No. 58523-41-4

2-Bromostrychnine

Cat. No. B3054149
CAS RN: 58523-41-4
M. Wt: 413.3 g/mol
InChI Key: AMNXJMCNKVBMFY-QMVMYWSFSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromostrychnine involves introducing a bromine atom at the 2-position of the strychnine scaffold. Various synthetic routes have been explored, including halogenation reactions or functional group transformations on existing strychnine derivatives. Detailed synthetic methodologies can be found in relevant literature .

Scientific Research Applications

Cytotoxicity Studies

2-Bromostrychnine, as a derivative of strychnine, has been studied for its cytotoxic effects. In research involving the seed of Strychnos nux-vomica, which contains strychnine, the cytotoxicities of these alkaloids were examined. This was particularly focused on their interaction with DNA and their effect on the growth of Vero cells, a type of cell line used in cytotoxicity testing. Strychnine showed a higher toxicity compared to brucine, another alkaloid in the seed, and exhibited a time- and concentration-dependent cytotoxicity. The study found that brucine could intercalate into DNA, suggesting a potential for DNA-targeted therapies (Liu et al., 2015).

Neurodegenerative Disease Research

In the context of neurodegenerative disorders, such as Parkinson's disease, the modification of adenine derivatives, including the introduction of a bromine atom (as in 2-Bromostrychnine), has been explored. This modification has been found to increase the affinity of these compounds, leading to ligands with significant binding affinity. This suggests the potential of brominated compounds in the development of treatments for neurodegenerative diseases (Lambertucci et al., 2007).

Cancer Research

Research has also delved into the potential use of strychnine and its derivatives in cancer treatment. One study investigated the effects of brucine and strychnine on colorectal cancer (CRC). The alkaloids showed inhibitory effects on the growth of human colon cancer cells and induced cellular apoptosis. This study highlights the potential of these compounds, including derivatives like 2-Bromostrychnine, as antitumor agents for CRC (Ren et al., 2019).

Analytical Chemistry

2-Bromostrychnine and related compounds have applications in analytical chemistry as well. An analytical method for strychnine determination in biological samples by gas chromatography/mass spectrometry has been developed. This method is significant for investigations involving strychnine ingestion and could potentially be adapted for derivatives like 2-Bromostrychnine (Marques et al., 2000).

Environmental Applications

An environmentally friendly method for removing and utilizing strychnine, including its derivatives, has been explored. This method focuses on proton-transfer complexation to transform strychnine into other products, potentially including 2-Bromostrychnine. This approach is significant for managing toxic substances and mitigating environmental contamination (Adam et al., 2015).

properties

IUPAC Name

(4aR,5aS,13aS,15aS,15bR)-10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNXJMCNKVBMFY-QMVMYWSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974075
Record name 2-Bromostrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58523-41-4
Record name Strychnine, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058523414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromostrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromostrychnine
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2-Bromostrychnine
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2-Bromostrychnine
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2-Bromostrychnine
Reactant of Route 5
2-Bromostrychnine
Reactant of Route 6
2-Bromostrychnine

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